3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one
Overview
Description
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.4 g/mol. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic chemistry.
Scientific Research Applications
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one typically involves the condensation of aromatic aldehydes with substituted haloamines. For instance, benzaldehyde can be condensed with 2-chloroethylamine to form an imine tautomer, which is then cyclized with substituted alkyl haloamines to form the desired piperazine derivative . The reaction conditions often include the use of metal hydrides like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one: Similar in structure but with a different positional isomerism.
N-methyl-3-phenylpiperazine: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-12-22-13-11-21-19(20(22)23)15-16-7-6-10-18(14-16)17-8-4-3-5-9-17/h3-10,14,19,21H,2,11-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWVFULZROXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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